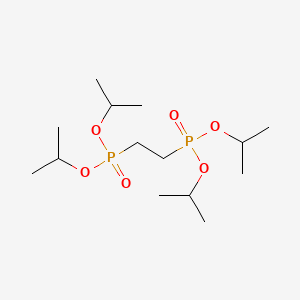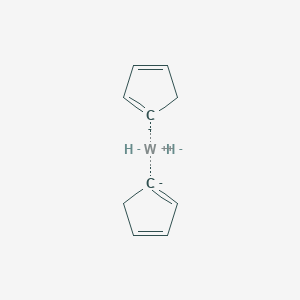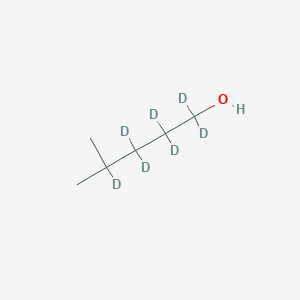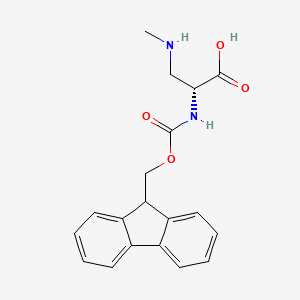
3-Hydroxy-5-androsten-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a metabolite of testosterone and dihydrotestosterone (DHT) and was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning . This compound is found in most mammals, including humans, and is produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone (DHEA) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-5-androsten-17-one can be synthesized from natural steroids such as androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . Another method involves the microbiological hydroxylation of 3β-hydroxy-5-androsten-17-one using Colletotrichum lini, which yields 3β,7α,15α-trihydroxy-5-androsten-17-one .
Industrial Production Methods
Industrial production of this compound typically involves the use of bioconversion technology due to its high chemo-, regio-, and stereo-selectivity. For example, the bioconversion of dehydroepiandrosterone (DHEA) by microorganisms such as Colletotrichum lini can produce 3β,7α,15α-trihydroxy-5-androsten-17-one .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-androsten-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Lithium tri-tert-butoxyalanate is used for the reduction of the 7-keto group.
Substitution: Epimerization in the presence of a ketone and dilute mineral acid followed by treatment with an organic base.
Major Products
The major products formed from these reactions include 3β,7β,15α-trihydroxy-5-androsten-17-one and its 3,15-dipivalate .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-androsten-17-one has various scientific research applications:
Wirkmechanismus
3-Hydroxy-5-androsten-17-one exerts its effects by acting as a weak androgen. It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . Additionally, it acts as a positive allosteric modulator of the GABA A receptor, possessing anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androsterone: 3α-hydroxy-5α-androstan-17-one, a weak androgen and neurosteroid.
Androstenediol: Androst-5-ene-3β,17β-diol, an intermediate in the biosynthesis of testosterone.
Dehydroepiandrosterone (DHEA): Androst-5-en-3β-ol-17-one, a precursor to testosterone and estrogen.
Uniqueness
3-Hydroxy-5-androsten-17-one is unique due to its specific metabolic pathways and its role as a weak androgen with potential therapeutic applications. Its ability to modulate the GABA A receptor also distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
25375-38-6 |
|---|---|
Molekularformel |
C19H28O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
FMGSKLZLMKYGDP-HQEMIIEJSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)

![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)



![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)


![4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B13400212.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)
